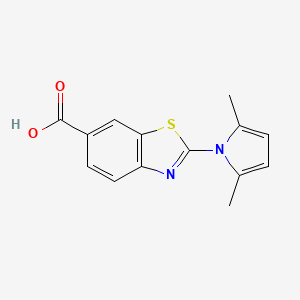

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic molecule featuring a benzothiazole core substituted at position 6 with a carboxylic acid group and at position 2 with a 2,5-dimethylpyrrole moiety. Its molecular formula is C₁₄H₁₂N₂O₂S, with a molecular weight of 296.33 g/mol (CAS: Not explicitly provided; see ).

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)16(8)14-15-11-6-5-10(13(17)18)7-12(11)19-14/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYHJAIQZLJSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.

Mode of Action

It is suggested that the compound may bind to the active sites of its target enzymes, inhibiting their function. This interaction could lead to changes in the metabolic pathways regulated by these enzymes.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase can disrupt fatty acid synthesis, while inhibition of DHFR can affect folate metabolism. The downstream effects of these disruptions can vary, potentially influencing cellular growth and proliferation.

Result of Action

Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. These effects suggest that the compound may have potential applications in biotechnology and medicine.

Activité Biologique

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS Number: 919747-26-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and other pharmacological activities based on various research findings.

- Molecular Formula: C₁₄H₁₂N₂O₂S

- Molecular Weight: 284.32 g/mol

- IUPAC Name: this compound

- SMILES: CC1=CC=C(C)N1C(=O)C2=CC=CC=S2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 12.5 |

| Escherichia coli | 25 | |

| Mycobacterium tuberculosis | 16 |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly MRSA, which is a major concern in clinical settings.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: A549 Lung Cancer Cells

In a study assessing the cytotoxic effects on A549 lung cancer cells:

- The compound showed an IC50 value of 10 µM after 48 hours of treatment.

- Morphological changes indicative of apoptosis were observed through microscopy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the pyrrole and benzothiazole moieties can significantly impact potency and selectivity.

Key Findings from SAR Studies

- Pyrrole Substituents: Methyl groups at the 2 and 5 positions enhance lipophilicity and improve membrane permeability.

- Benzothiazole Core: The presence of electron-withdrawing groups increases reactivity towards biological targets.

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound for developing new antimicrobial and anticancer agents. The compound's ability to target multiple pathways may help overcome resistance mechanisms seen in pathogens and tumor cells.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with Compound A, enabling comparative analysis of physicochemical and biological properties:

Key Observations:

- Benzothiazole vs. Benzene Core : Compound A and BTCA share the benzothiazole scaffold, which enhances π-π stacking and electron-withdrawing effects compared to the benzoic acid core in Compound 3. The sulfur atom in benzothiazole contributes to corrosion inhibition in materials science ().

- In contrast, Compound 3’s chloro substituent may enhance electrophilicity and receptor binding ().

- Functional Groups : The carboxylic acid in Compound A and BTCA enables hydrogen bonding, critical for receptor interactions. The ester derivative () offers improved lipophilicity but reduced acidity.

Spectral Data:

- ¹³C-NMR :

Physicochemical Properties

| Property | Compound A | BTCA () | Compound 3 () |

|---|---|---|---|

| Solubility | Moderate (carboxylic acid) | High (polar groups) | Low (chloro substituent) |

| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 |

| pKa | ~4.5 (carboxylic acid) | ~4.2 | ~4.8 |

Q & A

Q. Key Conditions :

- Catalysts : Sodium acetate (for acid-mediated reactions) or ethanol (for neutral conditions).

- Solvents : Acetic acid (polar protic) or DMF (for recrystallization).

- Temperature : Reflux (100–120°C) to drive equilibrium toward product formation.

Table 1 : Comparison of Synthetic Routes

| Route | Precursors | Solvent/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 3-formyl-indole + aminothiazolone | Acetic acid/NaOAc | 60–70 | |

| 2 | Hydrazine + carbonyl-pyrrole | Ethanol/HCl | 33–50 |

Advanced: How can researchers resolve contradictions in reported synthesis yields when using different acid catalysts (e.g., acetic acid vs. HCl)?

Methodological Answer:

Discrepancies in yields often arise from protonation dynamics and side reactions. For example:

- Acetic Acid : Acts as both solvent and weak acid, favoring slow, controlled protonation of intermediates, reducing side products like hydrolyzed esters .

- HCl : Provides stronger acidity, accelerating reactions but risking over-protonation of sensitive groups (e.g., dealkylation of dimethylpyrrole) .

Q. Resolution Strategies :

Kinetic Monitoring : Use in-situ NMR or HPLC to track intermediate stability under varying acid strengths.

Byproduct Analysis : Characterize low-yield batches via LC-MS to identify degradation pathways (e.g., ester hydrolysis in HCl) .

Computational Modeling : Predict protonation states of intermediates using DFT calculations to optimize catalyst selection .

Table 2 : Acid Catalyst Performance

| Catalyst | Reaction Rate | Common Byproducts | Optimal Use Case |

|---|---|---|---|

| Acetic Acid | Slow | Minimal | Thermally stable intermediates |

| HCl | Fast | Hydrolyzed esters, dealkylated pyrroles | Short-duration reactions |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Focus on aromatic regions (δ 7.0–8.5 ppm for benzothiazole protons) and pyrrole methyl groups (δ 2.1–2.5 ppm). Coupling patterns distinguish substituent positions .

- FTIR : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for purity assessment. Retention times should align with structurally similar benzothiazoles .

Validation : Cross-reference with crystallographic data (e.g., CCDC entries) for bond lengths and angles .

Advanced: How can computational methods predict the reactivity of the carboxylic acid group in derivatization reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the carboxylate group to predict nucleophilic/electrophilic sites. For example, the HOMO-LUMO gap indicates susceptibility to esterification or amidation .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media for coupling agents like EDC/HOBt .

Case Study : Simulations of analogous compounds show that steric hindrance from the 2,5-dimethylpyrrole group reduces reactivity at the 6-carboxyl position, necessitating excess reagents for derivatization .

Basic: What are the documented pharmacological activities of structurally similar benzothiazole-pyrrole hybrids?

Methodological Answer:

- Antitumor Activity : Pyrazoline-benzothiazole hybrids inhibit topoisomerase II (IC₅₀: 1.2–5.8 µM) via intercalation, as shown in MTT assays .

- Antimicrobial Effects : Thiazolo[3,2-a]pyrimidine derivatives exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria .

Note : While direct data for the target compound is limited, structural analogs suggest prioritizing assays for kinase inhibition and apoptosis pathways.

Advanced: How can researchers address solubility challenges in aqueous assays for this hydrophobic compound?

Methodological Answer:

- Prodrug Design : Synthesize methyl esters (e.g., using DCM/oxalyl chloride) to enhance lipophilicity, followed by in-situ hydrolysis .

- Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter) to improve dispersion in PBS or cell culture media .

Validation : Dynamic light scattering (DLS) and TEM confirm nanoparticle stability, while LC-MS quantifies release kinetics .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar benzothiazoles cause skin/respiratory irritation) .

- First Aid : For exposure, rinse with water (15+ minutes) and consult toxicity databases (e.g., PubChem) for antidote recommendations .

Advanced: How can X-ray crystallography resolve ambiguities in substituent orientation on the benzothiazole ring?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of DMF/acetic acid mixtures (7:3 v/v) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (S, N), and refine structures with SHELXL .

Example : The crystal structure of a chlorinated analog (PDB: 4R3) confirms the coplanarity of the pyrrole and benzothiazole rings, critical for π-π stacking in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.